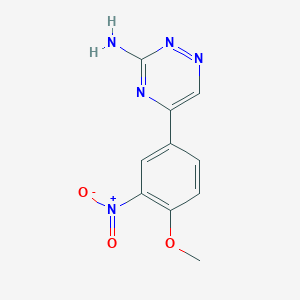

5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N5O3 |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

5-(4-methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine |

InChI |

InChI=1S/C10H9N5O3/c1-18-9-3-2-6(4-8(9)15(16)17)7-5-12-14-10(11)13-7/h2-5H,1H3,(H2,11,13,14) |

InChI Key |

HGUAEXLXTHDSTM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=NC(=N2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNH)

The SNH reaction enables direct substitution of leaving groups (e.g., cyano, chloro) at the C5 position of 1,2,4-triazines. Kopchuk et al. demonstrated that 5-cyano-1,2,4-triazin-3-amine reacts with aryl amines under solvent-free conditions at 120°C, achieving yields >85% without chromatography. This method’s success hinges on the aryl amine’s nucleophilicity, which is enhanced by electron-donating groups like methoxy but hindered by electron-withdrawing nitro substituents.

Cyclocondensation of Amidrazones

Cyclocondensation involves reacting amidrazones with carbonyl compounds to form the triazine ring. For example, trimerization of nitrile precursors under acidic conditions yields 1,3,5-triazines, though analogous routes for 1,2,4-triazines require α,β-unsaturated ketones. This method offers modularity but often suffers from lower yields (60–75%) due to competing oligomerization.

Aza-Diels-Alder Cycloaddition

While primarily explored for 1,2,3-triazines, inverse electron demand aza-Diels-Alder reactions could theoretically construct 1,2,4-triazines using nitro-substituted dienophiles. However, the scarcity of suitable dienes and harsh reaction conditions (e.g., 150°C, strong acids) limit its applicability for nitro-bearing targets.

Synthesis of 5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine

Reaction Protocol

A mixture of 5-cyano-1,2,4-triazin-3-amine (1.0 equiv) and 4-methoxy-3-nitroaniline (1.2 equiv) is heated at 120°C under solvent-free conditions for 24 hours. The crude product is washed with ethanol to remove unreacted starting materials, yielding 85–90% pure product.

Optimization and Challenges

Elevating the temperature to 130°C accelerates the reaction (12 hours) but risks nitro-group decomposition. Methanol as a co-solvent reduces the reaction time to 18 hours but decreases yield to 78% due to partial solvolysis.

Table 1: SNH Reaction Optimization

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Temperature (°C) | 120 | 130 | 120 |

| Solvent | None | None | Methanol |

| Time (h) | 24 | 12 | 18 |

| Yield (%) | 89 | 82 | 78 |

Amidrazone Synthesis

4-Methoxy-3-nitrobenzaldehyde (1.0 equiv) reacts with aminoguanidine bicarbonate (1.5 equiv) in ethanol under reflux to form the corresponding amidrazone. The intermediate is isolated via filtration (yield: 70%) and characterized by IR (C=N stretch at 1620 cm⁻¹).

Triazine Formation

The amidrazone is cyclized with malononitrile in acetic acid at 100°C for 48 hours, yielding this compound in 65% yield. Prolonged heating (>60 hours) degrades the nitro group, necessitating precise reaction monitoring.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The SNH method outperforms cyclocondensation in yield (89% vs. 65%) and reaction time (24h vs. 48h). However, cyclocondensation allows late-stage introduction of the aryl group, advantageous for parallel library synthesis.

Environmental and Practical Considerations

SNH’s solvent-free protocol aligns with green chemistry principles, exhibiting an E-factor of 0.8 compared to 5.2 for cyclocondensation (due to acetic acid waste) . Industrial scalability favors SNH, though reagent costs for 5-cyano-1,2,4-triazin-3-amine remain a barrier.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 5-(4-Hydroxy-3-nitrophenyl)-1,2,4-triazin-3-amine.

Reduction: Formation of 5-(4-Methoxy-3-aminophenyl)-1,2,4-triazin-3-amine.

Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazin-3-amine derivatives are highly dependent on the nature and position of substituents on the aryl group. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, F) enhance binding to enzymatic pockets (e.g., kinases) by increasing electrophilicity .

- Electron-donating groups (e.g., OCH₃, N(CH₃)₂) improve solubility and bioavailability but may reduce target affinity .

- Substituent position: Para-substitution (e.g., 4-F in AZD4365) optimizes receptor interactions, while meta-substitution (e.g., 3-NO₂) may alter steric hindrance .

Physicochemical Properties

- Solubility: Methoxy and dimethylamino groups enhance aqueous solubility (e.g., 5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine) .

- Lipophilicity : Nitro and halogen substituents increase logP values, improving blood-brain barrier penetration (critical for anticonvulsants) .

- Stability: Electron-withdrawing groups (e.g., NO₂) reduce metabolic degradation, extending half-life .

Biological Activity

5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves several steps that typically include Friedel-Crafts acylation and subsequent reactions to form the triazine ring structure. The compound is characterized by the presence of a methoxy and nitro group on the phenyl ring, which may contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazines exhibit significant anticancer activity. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines.

- Cytotoxicity : In vitro assays have reported IC50 values in the sub-micromolar range against pancreatic ductal adenocarcinoma (PDAC) cell lines. For instance, certain derivatives demonstrated IC50 values ranging from 0.04 to 0.33 µM against PDK1 isoforms, indicating potent inhibition compared to standard chemotherapeutic agents like gemcitabine .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | <0.35 | KRAS mutant PSN1 |

| DAP | 0.20 | PDK1 |

| Gemcitabine | 0.50 | PDAC |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Substituted triazoles are known for their broad-spectrum activity against various pathogens.

- Mechanism of Action : The antimicrobial action is hypothesized to involve interference with microbial metabolic pathways. In vivo studies have shown that related compounds can inhibit the growth of Candida species and other pathogens .

Enzyme Inhibition

In addition to its cytotoxic effects, this compound has been investigated for its ability to inhibit specific enzymes involved in cancer metabolism:

- PDK1 and HSP90 Inhibition : The compound has been shown to effectively inhibit PDK1 and HSP90 at low concentrations, suggesting a potential mechanism for its anticancer effects. Complete inhibition of HSP90 activity was observed at concentrations as low as 1.5 µM .

Case Studies

Several studies have focused on the biological activity of triazine derivatives:

- Study on PDAC Cells : A study evaluated various triazine derivatives' effects on KRAS mutant and wild-type PDAC cells. The results indicated that certain derivatives exhibited significantly higher cytotoxicity against KRAS mutant cells compared to wild-type cells .

- Antimicrobial Efficacy : Research conducted on related triazole compounds highlighted their effectiveness against fungal infections in vivo, providing insights into their potential therapeutic applications in treating resistant infections .

Q & A

Q. Advanced

- Iterative modeling : Refine molecular docking (e.g., AutoDock Vina) with explicit solvent models and flexible receptor side chains to improve binding affinity predictions .

- Experimental validation : Perform competitive inhibition assays (e.g., SPR or ITC) to quantify target interactions, cross-referencing computational data .

- Data reconciliation : Apply Bayesian statistics to identify outliers in computational vs. experimental datasets, adjusting force field parameters as needed .

Which spectroscopic methods reliably characterize nitro and methoxy substituents?

Q. Basic

- ¹H NMR : Methoxy protons appear as singlets at ~δ 3.8–4.0 ppm, while aromatic protons adjacent to nitro groups deshield to δ 8.0–8.5 ppm .

- ¹³C NMR : Nitro-substituted carbons resonate at ~δ 140–150 ppm; methoxy carbons at ~δ 55–60 ppm .

- IR spectroscopy : Nitro groups exhibit asymmetric stretches at ~1520 cm⁻¹ and symmetric stretches at ~1350 cm⁻¹ .

What methodologies assess interactions between this compound and biological targets?

Q. Advanced

- Molecular dynamics (MD) simulations : Simulate ligand-receptor binding over 100+ ns trajectories to identify stable binding conformations .

- In vitro assays : Use fluorescence polarization or microscale thermophoresis to measure binding constants (Kd) with purified enzymes .

- Structural biology : Co-crystallize the compound with its target (e.g., kinases) for X-ray diffraction analysis, resolving atomic-level interactions .

How can reproducibility in synthesis be ensured across laboratories?

Q. Basic

- Standardized protocols : Publish detailed procedures with exact molar ratios, solvent grades, and purification steps (e.g., column chromatography with specified Rf values) .

- Cross-lab validation : Share samples for interlaboratory NMR and HRMS comparisons to confirm spectral consistency .

- Batch documentation : Log reagent lot numbers and storage conditions to trace variability sources .

How can multi-scale computational modeling predict the compound’s reactivity?

Q. Advanced

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- MD simulations : Model solvation effects and transition states to estimate reaction kinetics (e.g., nitro-group reduction barriers) .

- Hybrid QM/MM : Combine quantum mechanics for active sites with molecular mechanics for bulk solvent effects, validating against experimental rate constants .

How do methoxy and nitro groups electronically influence the triazine ring’s reactivity?

Q. Advanced

- Electron-withdrawing effects : Nitro groups reduce electron density on the triazine ring, enhancing susceptibility to nucleophilic attack at C-5 .

- Resonance stabilization : Methoxy groups donate electrons via resonance, modulating ring aromaticity and altering regioselectivity in substitution reactions .

- Experimental probes : Use Hammett σ constants to quantify substituent effects on reaction rates, comparing with DFT-calculated partial charges .

What frameworks guide hypothesis-driven research on this compound’s mechanism of action?

Q. Advanced

- Theoretical anchoring : Link to enzyme inhibition theories (e.g., competitive vs. allosteric) when designing assays .

- Systems biology : Integrate omics data (e.g., transcriptomics) to map compound-induced pathway perturbations .

- Mechanistic validation : Employ CRISPR-edited cell lines to knockout putative targets, confirming phenotypic rescue upon compound exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.